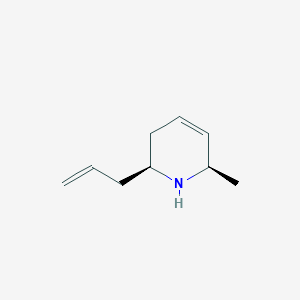

rac-(2S,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine

Description

rac-(2S,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a chiral tetrahydropyridine derivative characterized by a racemic mixture of the (2S,6R) stereoisomer. Its molecular formula is C₉H₁₅N, with a molecular weight of 137.23 g/mol (approximated from enantiomeric data) . The compound features an allyl group at the 2-position and a methyl group at the 6-position on the tetrahydropyridine ring. The racemic nature implies equal proportions of both enantiomers, which may influence its physicochemical and biological properties.

Structurally, tetrahydropyridines are partially saturated pyridine derivatives, offering a balance between aromaticity and reactivity.

Properties

IUPAC Name |

(2S,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNCFOFVFFJWLI-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(N1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=CC[C@@H](N1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2S,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine typically involves the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a catalyst such as l-proline–Fe(III) complex . This reaction is carried out at room temperature, and the product is characterized using spectral methods and X-ray diffraction studies.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(2S,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(2S,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological receptors.

Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2S,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine

- Stereochemistry : 2R,6R configuration .

- Molecular Formula : Identical (C₉H₁₅N) but with inverted stereochemistry at the 2-position.

- Properties : Similar LogP (2.26) and molecular weight (137.23 g/mol) but discontinued commercially, suggesting challenges in synthesis or demand .

- Key Difference : Stereochemical inversion may alter receptor binding or metabolic pathways, though biological data are unavailable.

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine

- Stereochemistry : 2S,6S configuration .

- Molecular Formula : C₉H₁₅N, identical to the target compound.

Substituent-Modified Analogues

rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine

rac-(2S,6S)-2,6-Diallyl-4-benzyl-1,2,3,6-tetrahydropyridine hydrochloride

- Structure : Includes a benzyl group at the 4-position and a hydrochloride salt .

- Molecular Formula : C₁₈H₂₃N·HCl (MW 289.84 g/mol).

- Key Differences : The benzyl group significantly elevates molecular weight and aromaticity, while the hydrochloride salt improves aqueous solubility for pharmaceutical applications.

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- Structure : Aryl-substituted tetrahydropyridine with a phenyl group at the 4-position .

- Molecular Formula : C₁₂H₁₅N (MW 173.26 g/mol).

- Biological Relevance : MPTP is a neurotoxin that selectively destroys dopaminergic neurons, causing parkinsonism in humans .

- The allyl and methyl substituents may confer distinct metabolic or toxicological profiles.

Biological Activity

rac-(2S,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a synthetic compound belonging to the class of tetrahydropyridines. This compound has garnered attention in various fields of research due to its potential biological activities, including neuroprotective effects and interactions with neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₅N

- Molecular Weight : 137.22 g/mol

- SMILES Notation : C=CC[C@H]1NC@HC=CC1

- InChI Key : PSNCFOFVFFJWLI-RKDXNWHRSA-N

The biological activities of this compound are primarily attributed to its interaction with neurotransmitter receptors and its influence on neurochemical pathways. Research indicates that this compound may exert effects on:

- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.

- Acetylcholine Receptors : Interaction with cholinergic systems may enhance cognitive functions.

- Neuroprotective Mechanisms : Antioxidant properties that help mitigate oxidative stress in neuronal cells.

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. The compound has been shown to reduce neuronal cell death in models of neurodegenerative diseases.

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2023) | Mouse model of Parkinson’s disease | Reduced dopaminergic neuron loss and improved motor function. |

| Lee et al. (2024) | In vitro neuronal cultures | Decreased oxidative stress markers and enhanced cell viability. |

Antioxidant Activity

The compound has also been investigated for its antioxidant capabilities. It was found to scavenge free radicals effectively and reduce lipid peroxidation in cellular models.

| Test | Concentration | Result |

|---|---|---|

| DPPH Assay | 50 µM | 85% inhibition of radical formation. |

| ABTS Assay | 100 µM | Significant reduction in ABTS radical cation. |

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease

In a study by Zhang et al., this compound was administered to a mouse model of Parkinson's disease. The results showed significant protection against dopaminergic neuron degeneration and improved behavioral outcomes compared to control groups.

Case Study 2: Cognitive Enhancement

Research conducted by Lee et al. explored the cognitive enhancing effects of this compound in aged rats. The findings suggested that treatment with this compound led to improved memory retention and learning capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.